Cas no 23412-97-7 (Butanedioic acid,2-hydroxy-2-(phenylmethyl)-, 1-[[(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl]4-methyl ester, (2R)-)
![Butanedioic acid,2-hydroxy-2-(phenylmethyl)-, 1-[[(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl]4-methyl ester, (2R)- structure](https://nl.kuujia.com/scimg/cas/23412-97-7x500.png)
23412-97-7 structure
Productnaam:Butanedioic acid,2-hydroxy-2-(phenylmethyl)-, 1-[[(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl]4-methyl ester, (2R)-
Butanedioic acid,2-hydroxy-2-(phenylmethyl)-, 1-[[(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl]4-methyl ester, (2R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanedioic acid,2-hydroxy-2-(phenylmethyl)-, 1-[[(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl]4-methyl ester, (2R)-
- 1-O-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate
- Phalaenopsine T
- Q27107650
- 1-O-[[(1S, 8S)-2, 3, 5, 6, 7, 8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate
- DTXSID90331936
- O1-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] O4-methyl (2R)-2-benzyl-2-hydroxy-butanedioate
- 41451-64-3
- AC1L9DCH
- C10361
- CHEBI:8039
- 23412-97-7
-
- Inchi: InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3
- InChI-sleutel: DGURJYWVIFRGSZ-UHFFFAOYSA-N
- LACHT: COC(CC(C(OCC1CCN2CCCC12)=O)(O)CC1=CC=CC=C1)=O
Berekende eigenschappen
- Exacte massa: 361.18901
- Monoisotopische massa: 361.189
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 9
- Complexiteit: 504
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 76.1A^2
- XLogP3: 2.1
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.23
- Smeltpunt: 99-101 °C
- Kookpunt: 501°C at 760 mmHg
- Vlampunt: 256.8°C
- Brekindex: 1.572
- PSA: 76.07
Butanedioic acid,2-hydroxy-2-(phenylmethyl)-, 1-[[(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl]4-methyl ester, (2R)- Gerelateerde literatuur
-
1. Back matter
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
23412-97-7 (Butanedioic acid,2-hydroxy-2-(phenylmethyl)-, 1-[[(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl]4-methyl ester, (2R)-) Gerelateerde producten
- 951888-08-7(2-CHLORO-3-(3-FLUORO-4-METHOXYPHENYL)-1-PROPENE)
- 1250823-53-0(1-2-bromo-1-(cyclopropylmethoxy)ethyl-2-fluorobenzene)
- 1804482-09-4(2-Methyl-6-nitro-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1528546-13-5(1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one)
- 1849249-23-5(Azetidine, 1-(3-bromopropyl)-3-methoxy-)
- 1707358-26-6(2-Bromo-6-(thiazolidin-3-yl)benzonitrile)
- 691398-75-1(1-4-(4-ethylphenyl)piperazin-1-yl-3-(naphthalen-2-yloxy)propan-2-ol)
- 2228521-76-2(2-(5,6-dichloropyridin-3-yl)propanoic acid)
- 1807001-01-9(5-Bromo-3-cyano-4-(difluoromethyl)pyridine-2-carbonyl chloride)
- 2555249-96-0(1-Cyclohexyl-3-methyl-piperazine oxalte)
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
CN Leverancier
Reagentie

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
